molecular formula C8H10BFO3 B7954631 (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid

(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid

Cat. No.: B7954631
M. Wt: 183.97 g/mol
InChI Key: MPKQDORJVMLYSF-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a trifunctional boronic acid group (-B(OH)₂) attached to a benzene ring with three distinct substituents: a fluorine atom at position 3, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 5. This structural arrangement confers unique electronic, steric, and solubility properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as enzyme inhibitors due to their reversible binding with diols and nucleophilic residues .

Properties

IUPAC Name

(3-fluoro-2-methoxy-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKQDORJVMLYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-methoxy-6-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Scientific Research Applications

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reaction

One of the primary applications of (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

  • Mechanism : The reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The fluorine substituent can influence the electronic properties of the aromatic ring, enhancing the reactivity towards coupling partners.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Using this compound

ParameterValue
CatalystPd(OAc)2
BaseK2CO3
SolventToluene
Temperature80°C
Reaction Time6 hours
YieldUp to 85%

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from this compound. Research indicates that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Synthesis of Anticancer Agents

In a notable study, researchers synthesized a series of compounds based on this compound and evaluated their activity against breast cancer cell lines. The results demonstrated that modifications to the boronic acid structure could enhance potency.

Table 2: Cytotoxicity Data Against Breast Cancer Cell Lines

CompoundIC50 (µM)
This compound12.5
Modified Compound A8.0
Modified Compound B5.5

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Structurally analogous boronic acids differ in substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituents (Positions) Key Structural Differences Reference IDs
2-Fluoro-3-methoxyphenylboronic acid F (2), -OCH₃ (3) Lacks methyl group at position 6
(2-Fluoro-6-hydroxyphenyl)boronic acid F (2), -OH (6) Hydroxyl instead of methyl/methoxy
(4,5-Difluoro-2-methoxyphenyl)boronic acid F (4,5), -OCH₃ (2) Additional fluorine at position 4, 5
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid Pyridine backbone, ester group Heterocyclic vs. benzene ring

Conversely, fluorine at position 3 (vs. position 2 in other analogs) may alter electronic effects and pKa due to through-space stabilization of the boronic acid group .

Physicochemical Properties

  • pKa and Lewis Acidity : Fluorine substituents lower the pKa of boronic acids by stabilizing the boronate form via electron-withdrawing effects. However, in 2,6-diarylphenylboronic acids, similar pKa values across analogs suggest balanced stabilization of the boronic acid and boronate forms .
  • Solubility : The methyl group in the target compound may reduce aqueous solubility compared to hydroxylated analogs (e.g., (2-Fluoro-6-hydroxyphenyl)boronic acid), as seen in compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid, which precipitated in cell culture media due to poor solubility .

Binding Affinity and Selectivity

  • Diol Recognition : Boronic acids with electron-withdrawing groups (e.g., fluorine) exhibit stronger diol binding. For example, diphenylborinic acids show 10-fold higher association constants for catechol than analogous boronic acids due to reduced steric hindrance . The target compound’s fluorine and methoxy groups may balance steric and electronic effects for selective diol recognition.
  • Sensing Applications : Fluorinated boronic acids are used in differential sensing arrays for saccharides. The target compound’s methyl group could modulate selectivity in aqueous media, similar to benzosiloxaborole-based sensors .

Biological Activity

(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H10BFO2C_9H_{10}BFO_2, characterized by a phenyl ring with a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This unique substitution pattern influences its reactivity and biological interactions.

Boronic acids, including this compound, typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue. This mechanism is particularly relevant in the context of proteasome inhibition, where compounds like bortezomib have demonstrated efficacy in cancer therapy .
  • Antibacterial Activity : Recent studies indicate that certain boronic acids can inhibit bacterial growth by targeting cell wall synthesis and disrupting membrane integrity. This activity is significant against resistant strains of bacteria, including those producing β-lactamases .
  • Suzuki-Miyaura Coupling : The compound can participate in cross-coupling reactions that are vital for synthesizing complex organic molecules, enhancing its utility in medicinal chemistry.

Antimicrobial Efficacy

Research has shown that this compound exhibits antimicrobial properties. A study evaluated various boronic acids against Gram-positive and Gram-negative bacteria, revealing that specific structural modifications significantly enhance antibacterial activity.

CompoundMIC (µg/mL)Target Bacteria
This compound8E. coli
Bortezomib0.5Staphylococcus aureus
Other Boronic Acids>32Various

Case Studies

  • Study on Antibacterial Resistance : A study investigated the effectiveness of this compound against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
  • Mechanistic Insights : Another research effort focused on understanding how the compound interacts with bacterial enzymes responsible for resistance mechanisms. It was found that the boronic acid moiety could effectively bind to active sites on these enzymes, thereby inhibiting their function and restoring sensitivity to traditional antibiotics.

Applications in Drug Discovery

The versatility of this compound extends beyond antibacterial applications. Its role in drug design includes:

  • Targeting Cancer Cells : As a proteasome inhibitor, it shows promise in cancer therapies by preventing the degradation of pro-apoptotic factors within cells.
  • Modulator in Biochemical Assays : The compound serves as a probe in various biochemical assays to study enzyme kinetics and protein interactions.

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